molecular formula C24H27N3O3S B11304121 N-(2-ethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

N-(2-ethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11304121
M. Wt: 437.6 g/mol
InChI Key: FOZKTYRKBHVKML-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group, a phthalazinone moiety, and an ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the phthalazinone core, followed by the introduction of the sulfonamide group and the ethylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse compounds.

Scientific Research Applications

N-(2-ethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its sulfonamide group is known for its antibacterial properties.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical processes, leading to the compound’s observed effects. The phthalazinone moiety may also play a role in modulating the compound’s activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-methylbenzenesulfonamide: This compound lacks the phthalazinone moiety, making it less complex and potentially less versatile in its applications.

    2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide: This compound lacks the ethylphenyl group, which may affect its chemical reactivity and biological activity.

Uniqueness

N-(2-ethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to its combination of functional groups and structural features. The presence of both the sulfonamide and phthalazinone moieties provides a wide range of chemical and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H27N3O3S/c1-4-17-9-5-8-12-21(17)26-31(29,30)22-15-18(14-13-16(22)2)23-19-10-6-7-11-20(19)24(28)27(3)25-23/h5,8-9,12-15,26H,4,6-7,10-11H2,1-3H3

InChI Key

FOZKTYRKBHVKML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C3=NN(C(=O)C4=C3CCCC4)C)C

Origin of Product

United States

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